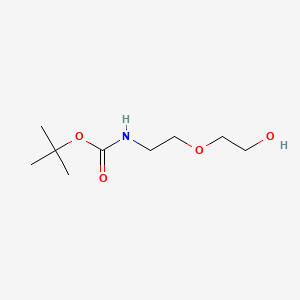

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate

Vue d'ensemble

Description

N-Boc-PEG2-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Mécanisme D'action

Target of Action

It is known that this compound is a peg linker containing a hydroxyl group and a boc-protected amino group . This suggests that it could be used to link other molecules or compounds, potentially targeting various proteins or enzymes depending on the molecules it is linked with.

Mode of Action

The mode of action of N-Boc-PEG2-alcohol is primarily through its role as a linker. The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows for the attachment of various other molecules, enabling the compound to interact with its targets.

Pharmacokinetics

It is known that the hydrophilic peg spacer can increase solubility in aqueous media , which could potentially enhance its absorption and distribution

Result of Action

The molecular and cellular effects of N-Boc-PEG2-alcohol’s action would largely depend on the molecules it is linked with, as it serves as a linker

Action Environment

It is known that the boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action.

Analyse Biochimique

Biochemical Properties

Tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine hydrolases, which are a class of enzymes involved in the hydrolysis of ester or amide bonds . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ubiquitin-proteasome system, which is crucial for protein degradation and turnover . This modulation can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding often results in the formation of a stable complex that prevents the enzyme from interacting with its natural substrate . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with its target biomolecules and exert its biochemical effects.

Activité Biologique

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate, also known as PROTAC Linker 10, is a compound of significant interest in the field of medicinal chemistry, particularly for its role in the development of targeted protein degradation therapies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₂₃N₁O₅

- Molecular Weight : 249.304 g/mol

- Density : 1.071 g/cm³

- Boiling Point : 374.6 °C at 760 mmHg

- Flash Point : 180.3 °C

The compound functions primarily as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates the selective degradation of target proteins via the ubiquitin-proteasome system. By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, it enables the recruitment of the target protein to the proteasome for degradation, thereby modulating cellular pathways associated with various diseases, including cancer and inflammatory conditions .

Cell Viability and Toxicity Studies

Research has demonstrated that this compound exhibits protective effects against cell death in specific cellular models. In NIH-3T3 cells expressing the TrkB receptor, treatment with this compound significantly reduced cell death induced by serum deprivation. The reduction in cell death was quantified using a dye that stains damaged DNA, indicating its potential as a neuroprotective agent .

Protein Phosphorylation

The ability of this compound to activate signaling pathways has been explored through Western blot analyses. It was found that treatment with this compound led to significant phosphorylation of the TrkB receptor and its downstream effector Akt kinase. This suggests that the compound may enhance neurotrophic signaling pathways, which could be beneficial in neurodegenerative diseases .

Study on Neuroprotection

In a study focusing on neuroprotection, this compound was evaluated for its effects on cell viability in response to brain-derived neurotrophic factor (BDNF). The results indicated that this compound could mimic some effects of BDNF by activating TrkB signaling pathways, leading to enhanced cell survival under stress conditions .

Application in Cancer Therapy

Another application explored is its role in cancer therapy through selective protein degradation. By targeting specific oncogenic proteins for degradation, this compound may contribute to reducing tumor growth and enhancing the efficacy of existing cancer treatments .

Summary of Findings

Applications De Recherche Scientifique

Drug Delivery Systems

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate is often utilized in the development of polymer-based drug delivery systems. The compound can be incorporated into polymer matrices to enhance the solubility and bioavailability of poorly soluble drugs. Its hydrophilic properties allow it to form stable formulations that can improve therapeutic efficacy.

Bioconjugation and Protein Labeling

The compound serves as a versatile linker for bioconjugation applications. It can be used to attach various biomolecules, such as peptides or proteins, to surfaces or other molecules, facilitating studies on protein interactions and dynamics. For instance, it has been employed in fluorescence resonance energy transfer (FRET) systems to track protein-protein interactions effectively .

Synthesis of Peptides and Other Organic Compounds

In organic synthesis, this compound acts as a protective group for amines during peptide synthesis. The tert-butyl group can be removed under mild conditions, allowing for the selective deprotection of amine functionalities without affecting other sensitive groups in the molecule .

Case Study 1: Protein Interaction Studies

In a study published by the Royal Society of Chemistry, researchers utilized this compound in a FRET system to monitor protein interactions. The study demonstrated that the compound could effectively label proteins without interfering with their native functions, allowing for real-time observation of dynamic biological processes .

Case Study 2: Drug Formulation Development

A research article highlighted the use of this compound in formulating a novel drug delivery system aimed at enhancing the therapeutic index of anticancer agents. By incorporating this compound into liposomal formulations, researchers achieved improved drug solubility and reduced systemic toxicity compared to traditional formulations .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFVNEXYCULLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159156-95-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00410988 | |

| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-91-6 | |

| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Boc-aminoethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.